1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety, followed by the formation of the pyrrolidine ring. The sulfonylation step is then carried out, and finally, the bicyclo[2.2.1]heptan-2-one structure is introduced. Reaction conditions often involve the use of catalysts such as palladium for cross-coupling reactions and various solvents to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. The use of automated systems and high-throughput screening can also aid in the development of more efficient production methods .
Chemical Reactions Analysis
Types of Reactions
1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine: Shares the benzo[d][1,3]dioxole and pyrrolidine moieties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Contains the bicyclo[2.2.1]heptan-2-one structure.
Uniqueness
1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-20(2)16-5-7-21(20,19(23)10-16)12-28(24,25)22-8-6-15(11-22)14-3-4-17-18(9-14)27-13-26-17/h3-4,9,15-16H,5-8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXRSPPEDHIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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